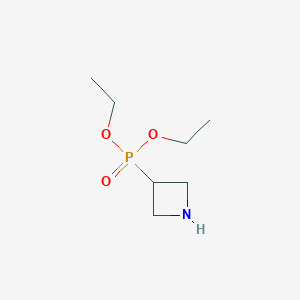
盐酸3-(3-氨基哌啶-1-基)-1-甲基吡嗪-2(1H)-酮
描述
3-(3-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride (3-APM) is a synthetic organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is an important tool for laboratory experiments.
科学研究应用
Synthesis of Novel Anti-Fibrotic Compounds
This compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential anti-fibrotic activities . Researchers have utilized similar structures to create libraries of new molecules that are evaluated for their ability to inhibit fibrosis, particularly in liver diseases. These synthesized compounds can potentially inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture mediums, indicating a strong potential for development into anti-fibrotic drugs.
Development of Antimicrobial Agents
The pyrazine moiety found in this compound is known to exhibit a wide range of pharmacological activities, including antimicrobial properties . By incorporating this structure into new molecules, scientists can design and synthesize compounds that may serve as potent antimicrobial agents against various bacterial and viral infections.
Pharmaceutical Research and Drug Discovery
As a laboratory chemical, this compound is used extensively in pharmaceutical research and drug discovery . It can be employed in the synthesis of substances under the TSCA R&D Exemption, which allows for the creation of new drugs and therapeutic agents, provided they comply with regulatory requirements.
Chemical Biology Studies
In chemical biology, this compound can be used to study the interaction between biological systems and chemical processes . It can help in understanding how chemical changes at the molecular level affect biological functions, which is crucial for developing targeted therapies.
Material Science Research
The compound’s unique structure makes it valuable in material science research, where it can be used to develop new materials with specific properties . These materials could have applications in various industries, including electronics, coatings, and nanotechnology.
Analytical Chemistry Applications
In analytical chemistry, this compound can be used as a standard or reagent in various analytical techniques . Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in quantitative analysis.
Educational Purposes
For educational institutions, this compound can be used to demonstrate various chemical reactions and synthesis techniques in advanced chemistry courses . It provides a practical example for students to understand complex organic synthesis pathways and pharmacological applications.
Environmental Science Research
Lastly, this compound can be utilized in environmental science research to study the degradation of pharmaceuticals in aquatic environments . Understanding its breakdown products and their effects on aquatic life can help in assessing the environmental impact of pharmaceutical waste.
属性
IUPAC Name |
3-(3-aminopiperidin-1-yl)-1-methylpyrazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-13-6-4-12-9(10(13)15)14-5-2-3-8(11)7-14;/h4,6,8H,2-3,5,7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPUYERMUNRNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCCC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1529049.png)



![[3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride](/img/structure/B1529054.png)
![{3-[(Piperidin-1-yl)methyl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B1529056.png)

![(1R,5S,6r)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1529060.png)

![1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B1529063.png)

